molecular formula C54H104O8S2Sn B12768994 (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate CAS No. 94442-03-2

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate

Cat. No.: B12768994
CAS No.: 94442-03-2
M. Wt: 1064.2 g/mol
InChI Key: NDWKVYSGQWATDF-UHFFFAOYSA-L
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Description

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate is a complex organotin compound with the molecular formula C54H104O8S2Sn It is characterized by the presence of stannylene (tin-containing) and thioethylene (sulfur-containing) groups, making it a unique compound in the field of organometallic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate typically involves the reaction of stannylene compounds with thioethylene derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and high yield. The final product is purified using techniques such as recrystallization and column chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols and thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and substituted derivatives of the original compound.

Scientific Research Applications

(Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

    Biology: The compound is studied for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.

    Industry: It is used in the production of high-performance materials, such as coatings and adhesives, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism of action of (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate involves its interaction with cellular components. In biological systems, the compound targets cell membranes and proteins, leading to disruption of cellular functions. The stannylene group interacts with thiol groups in proteins, while the thioethylene group disrupts lipid bilayers. This dual action results in the compound’s antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dipalmitate
  • (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) dioleate

Uniqueness

Compared to similar compounds, (Bis(3-butoxy-3-oxopropyl)stannylene)bis(thioethylene) distearate exhibits superior thermal stability and chemical resistance. Its unique combination of stannylene and thioethylene groups provides enhanced reactivity and versatility in various applications.

Properties

CAS No.

94442-03-2

Molecular Formula

C54H104O8S2Sn

Molecular Weight

1064.2 g/mol

IUPAC Name

2-[bis(3-butoxy-3-oxopropyl)-(2-octadecanoyloxyethylsulfanyl)stannyl]sulfanylethyl octadecanoate

InChI

InChI=1S/2C20H40O2S.2C7H13O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-5-6-9-7(8)4-2;/h2*23H,2-19H2,1H3;2*2-6H2,1H3;/q;;;;+2/p-2

InChI Key

NDWKVYSGQWATDF-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCS[Sn](CCC(=O)OCCCC)(CCC(=O)OCCCC)SCCOC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

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